molecular formula C20H20N2O3S B2914502 N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097913-00-1

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2914502
CAS No.: 2097913-00-1
M. Wt: 368.45
InChI Key: ORQQRMCDEZLOOQ-UHFFFAOYSA-N
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Description

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.45. The purity is usually 95%.
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Biological Activity

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a 2,3-dimethylphenyl group, a furan ring, and a thiophene moiety. Its molecular formula is C17H20N2O1S, indicating the presence of nitrogen and sulfur in addition to carbon and hydrogen.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with nicotinate-nucleotide adenylyltransferase in Staphylococcus aureus, with an IC50 value of approximately 14.8 µM .
  • Receptor Modulation : The structural components (furan and thiophene) may facilitate binding to various receptors, thereby modulating their activity. This interaction can influence signal transduction pathways critical for cellular responses.

Affinity Data

TargetAffinity (IC50)Source
Nicotinate-nucleotide adenylyltransferase (Staphylococcus aureus)14.8 µMBindingDB

Antimicrobial Activity

In a study focusing on antimicrobial properties, this compound demonstrated significant inhibitory effects against various bacterial strains. The compound's efficacy was compared with standard antibiotics, showcasing its potential as a lead compound for developing new antimicrobial agents.

Cytotoxicity Assays

Cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibits selective cytotoxicity, particularly against breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, which was confirmed by flow cytometry analyses.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Selectivity : The compound shows selective inhibition of bacterial growth without significantly affecting human cell viability at lower concentrations.
  • Synergistic Effects : When combined with existing antibiotics, there was an observed synergistic effect that enhanced antimicrobial activity against resistant strains.

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-5-3-6-17(14(13)2)22-20(24)19(23)21-11-16(15-8-10-26-12-15)18-7-4-9-25-18/h3-10,12,16H,11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQQRMCDEZLOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.